1,3-Benzodithiole-2-thione synthesis and properties
1,3-Benzodithiole-2-thione synthesis and properties
An In-Depth Technical Guide to 1,3-Benzodithiole-2-thione: Synthesis, Properties, and Applications
Introduction: Unveiling a Versatile Heterocycle
1,3-Benzodithiole-2-thione, a sulfur-rich heterocyclic compound with the molecular formula C₇H₄S₃, represents a cornerstone molecule in synthetic organic chemistry and materials science.[1][2][3] Its rigid, planar structure, comprised of a benzene ring fused to a dithiole-2-thione moiety, imparts unique electronic and chemical properties. While it may appear to be a simple building block, this compound serves as a critical precursor for the synthesis of complex organic materials, most notably tetrathiafulvalene (TTF) derivatives known for their applications as organic conductors.[4] Furthermore, its structural motifs are found in molecules of medicinal interest, and it has been investigated for its potential role in chemoprevention.[5][6]
This guide, designed for researchers and drug development professionals, provides a comprehensive overview of 1,3-Benzodithiole-2-thione, moving beyond simple protocols to explain the underlying principles governing its synthesis and reactivity. We will explore established and modern synthetic routes, delve into its physicochemical properties, and highlight its applications as a versatile intermediate.
Core Synthesis Methodologies: A Strategic Overview
The preparation of 1,3-Benzodithiole-2-thione can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, required scale, and tolerance for specific reaction conditions, such as high pressure or the use of hazardous reagents. Below, we dissect the most authoritative and field-proven methods.
Method 1: High-Temperature Thermolysis of Benzo-1,2,3-thiadiazole
This method leverages the thermal decomposition of a thiadiazole precursor in the presence of a sulfur source, typically carbon disulfide (CS₂). This approach is particularly effective for generating the desired dithiole ring system under high-temperature and high-pressure conditions.
Causality and Experimental Rationale: The thermolysis of benzo-1,2,3-thiadiazole proceeds through the extrusion of nitrogen gas (N₂) to generate a highly reactive benzothiirene or a related diradical intermediate. In the presence of excess carbon disulfide, this intermediate is efficiently trapped to form the thermodynamically stable 1,3-Benzodithiole-2-thione. The reaction temperature is a critical parameter; optimal conversion requires temperatures around 220-240°C.[4] Below this range, the precursor remains largely unreacted, while excessive temperatures can lead to undesired side products.
To safely achieve the required conditions, a specialized high-pressure reactor, such as a "Matryoshka-type" double-compartment autoclave, is employed.[4] This setup prevents the highly corrosive carbon disulfide from contacting the main body of the autoclave, ensuring product purity and equipment longevity.
Caption: Key synthetic routes to 1,3-Benzodithiole-2-thione.
Method 2: Copper-Catalyzed Annulation
A more modern and modular approach involves the copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur (S₈).[6] This method offers a milder alternative to high-pressure thermolysis and allows for greater substrate scope.
Causality and Experimental Rationale: The reaction mechanism is believed to proceed through a key benzothietane-2-imine intermediate.[6] Initially, a copper(I) catalyst facilitates an intramolecular Ullmann coupling to form the strained four-membered ring. Subsequent ring-opening and reaction with elemental sulfur lead to the formation of a dithiolate intermediate, which then undergoes cyclization via an addition/elimination process to yield the final product. The choice of a copper(I) source (e.g., CuI) and a suitable ligand (e.g., o-phenanthroline) is crucial for catalytic efficiency, while a base like cesium carbonate (Cs₂CO₃) is required to facilitate the initial steps.[6] This switchable strategy highlights the power of catalyst control; in the absence of elemental sulfur, the reaction can be diverted to produce eight-membered dibenzodithiocine rings.[6]
Physicochemical Properties
The physical and chemical characteristics of 1,3-Benzodithiole-2-thione are fundamental to its handling, purification, and application in further synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄S₃ | [1][2][3] |
| Molecular Weight | 184.3 g/mol | [1][2] |
| CAS Number | 934-36-1 | [1][2][7] |
| Appearance | Data not consistently available; related compounds are orange-red crystals.[8] | |
| Melting Point | Not available in provided search results. | [3] |
| Boiling Point | 354.1ºC at 760 mmHg (for 5-methyl derivative) | [9] |
| Density | 1.45 g/cm³ (for 5-methyl derivative) | [9] |
| Topological Polar Surface Area | 82.7 Ų | [1][2] |
| XLogP3 | 3.4 | [1][2][7] |
Reactivity and Synthetic Utility
The chemical behavior of 1,3-Benzodithiole-2-thione is dominated by the reactivity of its thione group and the stability of the dithiole ring. This makes it an exceptionally valuable intermediate.
Gateway to Tetrathiafulvalenes (TTFs)
One of the most significant applications of 1,3-Benzodithiole-2-thione is its role as a precursor to TTF derivatives.[4] TTFs are electron-donating molecules that form charge-transfer salts with unique conducting and superconducting properties. The synthesis typically involves the conversion of the thione to its corresponding oxo-analogue (1,3-benzodithiol-2-one) or direct coupling reactions.
Caption: Conversion of 1,3-Benzodithiole-2-thione to TTF derivatives.
Applications in Drug Discovery and Agrochemicals
The benzodithiole scaffold and related sulfur-containing heterocycles are of growing interest in medicinal chemistry.[10][11] While 1,3-Benzodithiole-2-thione itself is primarily a synthetic intermediate, its derivatives have shown promising biological activity.
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Chemoprevention: As a dietary isothiocyanate, it has been noted for its potential in the suppression of prostate carcinogenesis.[5]
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Antifungal Activity: Condensed 1,3-dithiole-2-thiones have been reported to exhibit antifungal properties.[4]
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Scaffold for Bioactive Molecules: The benzodithiole core is used to construct more complex molecules with a range of pharmacological properties, leveraging the unique stereoelectronic features of the sulfur atoms.[6]
Detailed Experimental Protocol: Synthesis via Thermolysis
The following protocol is a representative example of the high-temperature synthesis of 1,3-Benzodithiole-2-thione, adapted from methodologies reported for analogous systems.[4]
CAUTION: This procedure involves high temperatures, high pressures, and toxic, flammable carbon disulfide. It must be performed only by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield and a specialized high-pressure reactor.
Materials:
-
Benzo-1,2,3-thiadiazole
-
Carbon Disulfide (CS₂), analytical grade
-
Matryoshka-type double-compartment autoclave or equivalent high-pressure vessel
-
Solvent for purification (e.g., ethanol or hexane/ethyl acetate mixture)
-
Silica gel for column chromatography
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been pressure-tested according to the manufacturer's specifications.
-
Charging the Reactor: In the inner compartment of the autoclave, place Benzo-1,2,3-thiadiazole (1.0 equivalent). In the outer compartment, add an excess of carbon disulfide (approx. 10-15 equivalents). Rationale: Separating the reactant and reagent prevents premature reaction and protects the autoclave body from corrosion.
-
Assembly and Sealing: Carefully assemble and seal the autoclave according to its operational manual. Purge the system with an inert gas, such as nitrogen or argon.
-
Heating: Place the autoclave in a suitable heating mantle or oven. Gradually heat the reactor to the target temperature of 230-240°C. Maintain this temperature for 6-8 hours. Rationale: This temperature range is optimal for the thermal extrusion of N₂ from the thiadiazole precursor without causing excessive decomposition of the product.
-
Cooling: After the reaction time has elapsed, turn off the heating and allow the autoclave to cool completely to room temperature over several hours. DO NOT attempt to open the reactor while it is hot or under pressure.
-
Venting and Opening: Once at room temperature, slowly vent any residual pressure in a fume hood. Carefully open the autoclave.
-
Workup: Remove the crude reaction mixture. The excess carbon disulfide can be carefully removed by rotary evaporation.
-
Purification: The crude solid residue is then purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for separating the product from unreacted starting material and byproducts.
-
Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
References
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1,3-Benzodithiole-2-thione | C7H4S3 | CID 123094 - PubChem . PubChem. [Link]
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1,3-benzodithiole-2-thione - ChemSynthesis . ChemSynthesis. [Link]
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934-36-1 | MFCD00223351 | 2H-1,3-Benzodithiole-2-thione | AA Blocks . AA Blocks. [Link]
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Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones - Ulrich Jordis . Jordis, U. et al. [Link]
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1,3-Benzodithiole-2-thione,5-methyl | CAS#:54199-61-0 | Chemsrc . Chemsrc. [Link]
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Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons | Organic Letters - ACS Publications . ACS Publications. [Link]
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(PDF) Benzo[d][1][2]oxathiole-2-thione - ResearchGate . ResearchGate. [Link]
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Review of synthesis and medicinal importance of 1,3-benzothiazole . World Journal of Advanced Research and Reviews. [Link]
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Exploring the Therapeutic Potential of 1,3˗ Benzothiazole: A Unique Heterocyclic Framework - ResearchGate . ResearchGate. [Link]
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